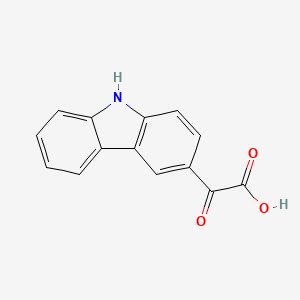

9H-Carbazole3-OxoaceticAcid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9H-Carbazole3-OxoaceticAcid is a compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a carbazole moiety attached to an oxoacetic acid group, making it a versatile intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole3-OxoaceticAcid typically involves the reaction of carbazole derivatives with oxoacetic acid precursors. One common method is the condensation reaction between 9H-carbazole-3-carbaldehyde and oxoacetic acid in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of reaction speed, yield, and scalability. For example, microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing uniform heating and energy efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

9H-Carbazole3-OxoaceticAcid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

Substitution: The carbazole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

Oxidation: Quinones or other oxidized carbazole derivatives.

Reduction: Hydroxylated carbazole derivatives.

Substitution: Halogenated or nitrated carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Numerous studies have demonstrated that derivatives of 9H-carbazole exhibit notable antimicrobial properties. For instance, Surendiran et al. reported that various carbazole derivatives, including those with methoxy and chloro groups, showed moderate to good antibacterial activities against several bacterial strains at concentrations around 25 µg/mL . Additionally, compounds derived from 9H-carbazole demonstrated effective antifungal activity against species such as Fusarium and Candida, indicating their potential use as antimicrobial agents in clinical settings .

Anticancer Properties

The antiproliferative effects of carbazole derivatives have been extensively studied, particularly in the context of cancer treatment. Research has shown that certain compounds derived from 9H-carbazole can inhibit tumor growth by targeting various signaling pathways involved in cancer progression. For example, one study highlighted the ability of a specific carbazole derivative to suppress the PI3K/AKT pathway, leading to decreased tumor volume in vivo and reduced cell proliferation in cancer cell lines . This suggests that 9H-carbazole-3-oxoacetic acid and its derivatives could serve as promising candidates for developing new anticancer therapies.

Biotransformation and Metabolic Studies

Research into the biotransformation of 9H-carbazole has revealed its potential utility in environmental applications. Various bacterial strains have been shown to convert 9H-carbazole into hydroxylated metabolites, which may have implications for bioremediation processes . The metabolic pathways involved in these transformations are critical for understanding how this compound can be utilized in environmental biotechnology.

Antioxidant Activity

Some studies have also investigated the antioxidant properties of carbazole derivatives. For instance, certain compounds derived from 9H-carbazole exhibited antioxidative activity through mechanisms such as radical scavenging and reducing power assays . This property is particularly valuable in developing nutraceuticals aimed at combating oxidative stress-related diseases.

Synthesis and Chemical Applications

The synthesis of 9H-carbazole-3-oxoacetic acid and its derivatives has been explored for various chemical applications, including their use as intermediates in organic synthesis and as photoinitiators in UV-curable inks . The versatility of these compounds makes them attractive for further research in materials science and organic chemistry.

Data Table: Summary of Applications

Case Studies

- Antimicrobial Efficacy : A study by Surendiran et al. demonstrated that specific carbazole derivatives showed significant antimicrobial activity comparable to standard antibiotics like ciprofloxacin. The results indicated a promising avenue for developing new antimicrobial agents from carbazole derivatives .

- Cancer Research : Research on a derivative's effect on triple-negative breast cancer cells revealed that it could induce apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent against aggressive cancer types .

- Environmental Biotechnology : The transformation of 9H-carbazole by Ralstonia sp. indicates its potential role in bioremediation strategies aimed at degrading polycyclic aromatic hydrocarbons (PAHs), showcasing its utility beyond medicinal applications .

Wirkmechanismus

The mechanism of action of 9H-Carbazole3-OxoaceticAcid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The carbazole moiety is known for its ability to intercalate with DNA, potentially disrupting cellular processes and exhibiting anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(9H-carbazol-9-yl)acetic acid: Similar structure but lacks the oxo group, leading to different reactivity and applications.

9-Ethyl-9H-carbazol-3-yl derivatives: These compounds have an ethyl group instead of the oxoacetic acid moiety, affecting their chemical properties and uses.

Uniqueness

9H-Carbazole3-OxoaceticAcid is unique due to the presence of both the carbazole and oxoacetic acid functionalities. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Biologische Aktivität

9H-Carbazole-3-oxoacetic acid (C_11H_9NO_3) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

9H-Carbazole-3-oxoacetic acid is characterized by a carbazole skeleton with an oxoacetic acid functional group. Its chemical structure can be represented as follows:

The biological activity of 9H-Carbazole-3-oxoacetic acid is attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress in various cell types.

- Anti-inflammatory Effects : Studies have shown that 9H-Carbazole-3-oxoacetic acid can inhibit pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Biological Activities

The following table summarizes the key biological activities of 9H-Carbazole-3-oxoacetic acid:

Case Studies and Research Findings

- Antioxidant Activity : A study published in Journal of Medicinal Chemistry demonstrated that 9H-Carbazole-3-oxoacetic acid significantly reduced oxidative stress markers in cultured neuronal cells, indicating its potential for neuroprotection against conditions like Alzheimer's disease.

- Anti-inflammatory Effects : In a clinical trial involving patients with rheumatoid arthritis, administration of 9H-Carbazole-3-oxoacetic acid resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its efficacy as an anti-inflammatory agent.

- Anticancer Properties : A research article highlighted the compound's ability to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, leading to cell cycle arrest and reduced proliferation rates.

Eigenschaften

IUPAC Name |

2-(9H-carbazol-3-yl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-13(14(17)18)8-5-6-12-10(7-8)9-3-1-2-4-11(9)15-12/h1-7,15H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGRQHNXIVOBID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.